molecular formula C21H32ClN3O5 B2707668 (4-Chlorophenyl)(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)methanone diformate CAS No. 1421461-72-4

(4-Chlorophenyl)(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)methanone diformate

Cat. No.: B2707668
CAS No.: 1421461-72-4
M. Wt: 441.95
InChI Key: YEHKOBRMUVWTHS-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)methanone diformate: . This compound features a chlorophenyl group, a piperidinyl group, and a dimethylpiperazinyl group, making it a versatile molecule for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the piperidinyl and piperazinyl groups. These groups are then linked through a series of reactions, including alkylation and acylation. The reaction conditions often require the use of strong bases or acids, depending on the specific steps involved.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be carefully controlled to maintain consistency and quality, with rigorous testing at various stages to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The chlorophenyl group can be oxidized to form different derivatives.

  • Reduction: : The piperidinyl and piperazinyl groups can be reduced to form corresponding amines.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, where different functional groups can replace existing ones.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: : Nucleophiles like ammonia (NH3) and various alkyl halides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various chlorophenyl derivatives, piperidinyl and piperazinyl amines, and substituted derivatives of the original compound.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: : Used as a building block for synthesizing more complex molecules.

  • Biology: : Studied for its potential biological activity, such as enzyme inhibition or receptor binding.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, leading to biological responses. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the presence of both chlorophenyl and dimethylpiperazinyl groups. Similar compounds might include other piperidinyl or piperazinyl derivatives, but the combination of these groups in this particular compound sets it apart.

List of Similar Compounds

  • Piperidinyl derivatives

  • Piperazinyl derivatives

  • Chlorophenyl derivatives

Properties

IUPAC Name

(4-chlorophenyl)-[4-[(2,4-dimethylpiperazin-1-yl)methyl]piperidin-1-yl]methanone;formic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28ClN3O.2CH2O2/c1-15-13-21(2)11-12-23(15)14-16-7-9-22(10-8-16)19(24)17-3-5-18(20)6-4-17;2*2-1-3/h3-6,15-16H,7-14H2,1-2H3;2*1H,(H,2,3)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEHKOBRMUVWTHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1CC2CCN(CC2)C(=O)C3=CC=C(C=C3)Cl)C.C(=O)O.C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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